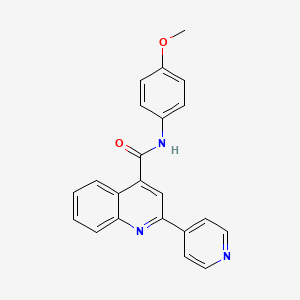

N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

N-(4-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based compound featuring a pyridin-4-yl substituent at the 2-position of the quinoline core and a 4-methoxyphenyl carboxamide group at the 4-position.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-17-8-6-16(7-9-17)24-22(26)19-14-21(15-10-12-23-13-11-15)25-20-5-3-2-4-18(19)20/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMKIRUZTVBZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Substitution Reactions: Introduction of the pyridin-4-yl group can be done via nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group by reacting the carboxylic acid derivative with 4-methoxyaniline under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline-4-carboxamide Derivatives

*Hypothetical target compound inferred from structural analogs.

Key Observations :

- Pyridinyl Position : Pyridin-4-yl derivatives (e.g., target compound, ) may exhibit distinct electronic interactions compared to pyridin-3-yl () or pyridin-2-yl isomers ().

- Carboxamide Groups: Aryl substituents like 4-methoxyphenyl or naphthyl () enhance aromatic stacking, while alkylamino groups () introduce basicity and solubility.

- Melting Points: Aryl-substituted derivatives (e.g., 215–216°C in ) generally exhibit higher melting points than alkylamino analogs (e.g., 168.9–170.1°C in ), likely due to stronger crystal packing.

Biological Activity

N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with a methoxyphenyl group and a pyridine ring. The presence of these functional groups enhances its interaction with various biological targets, potentially leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, and DNA. The compound may modulate the activity of these targets, leading to alterations in cellular processes. Notably, it has been studied for its potential as an anticancer agent, particularly in inhibiting the growth of pancreatic cancer cells through mechanisms involving SIRT6 activation and other pathways .

Anticancer Activity

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can effectively inhibit cell proliferation in pancreatic cancer models .

- Mechanistic Insights : The compound's interaction with SIRT6 has been highlighted as a key mechanism in its anticancer activity. SIRT6 is involved in regulating cellular metabolism and DNA repair processes. Compounds that activate SIRT6 have been linked to improved outcomes in cancer treatment .

- Case Study : A specific case study demonstrated that treatment with this compound resulted in reduced tumor volume in animal models, indicating its potential efficacy as an anticancer therapeutic .

Other Biological Activities

Beyond its anticancer properties, this compound has also shown promise in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Activity : Quinoline derivatives are generally known for their antimicrobial properties, and this compound may exhibit similar effects against various pathogens .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Structure | Different substitution pattern; potential variation in biological activity |

| N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Structure | Contains a fluorine atom; may alter biological activity |

| Quinoline derivatives (general) | Varies | Known for diverse biological activities; variations lead to different properties |

This table illustrates how variations in substituents can influence the pharmacological profile of quinoline derivatives.

Q & A

Basic Research Question

- NMR spectroscopy : 1H/13C NMR to verify substituent positions and confirm quinoline core integrity .

- Mass spectrometry (HRMS) : Validate molecular weight and detect impurities .

- X-ray crystallography : Resolve 3D structure and confirm stereochemistry, if applicable .

- Hyphenated techniques : LC-MS or GC-MS for real-time purity assessment during synthesis .

What methodological approaches are employed to study the interaction mechanisms between this compound and biological targets?

Advanced Research Question

- Surface plasmon resonance (SPR) : Quantify binding kinetics with enzymes or receptors .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of target binding .

- Fluorescence polarization assays : Monitor competitive displacement of labeled ligands .

- Cellular pathway analysis : RNA sequencing or western blotting to identify downstream effects (e.g., apoptosis markers) .

How does the substitution pattern on the quinoline core influence the compound's pharmacokinetic properties?

Advanced Research Question

- Methoxy group (4-position) : Enhances lipophilicity and membrane permeability but may reduce solubility .

- Pyridinyl substituent : Improves target specificity via hydrogen bonding with kinase active sites .

- Comparative studies : Substituents like fluorine or chlorine alter metabolic stability (e.g., CYP450 interactions) .

- LogP calculations : Predict blood-brain barrier penetration for CNS-targeted applications .

What strategies are effective in optimizing the yield of this compound during multi-step synthesis?

Basic Research Question

- Catalyst screening : Palladium catalysts for Suzuki-Miyaura coupling of pyridinyl groups .

- Microwave-assisted synthesis : Reduce reaction time and improve amide coupling efficiency .

- Stepwise monitoring : TLC or HPLC to track intermediate formation and adjust conditions .

- Solvent-free reactions : Minimize purification steps in later stages .

How can researchers validate the purity of this compound in the context of in vitro biological assays?

Basic Research Question

- Elemental analysis : Confirm C, H, N, O composition to rule out salt or solvent residues .

- HPLC-DAD : Use diode-array detection to identify UV-active impurities .

- Melting point analysis : Compare observed vs. literature values to detect polymorphic forms .

- Stability testing : Accelerated degradation studies under heat/light to assess storage conditions .

What are the challenges in interpreting SAR studies for quinoline-4-carboxamide derivatives, and how can they be addressed?

Advanced Research Question

- Conformational flexibility : Use rigid analogs or constrained scaffolds to isolate substituent effects .

- Off-target interactions : Employ selectivity panels (e.g., kinase profiling) to distinguish target-specific activity .

- Data normalization : Standardize assays (e.g., cell viability via MTT) to enable cross-study comparisons .

- Machine learning : Train models on published datasets to predict activity cliffs or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.